Cas no 83509-04-0 (Butanedioic acid, methyl-, 1-methyl ester, (R)-)

Butanedioic acid, methyl-, 1-methyl ester, (R)- Chemical and Physical Properties

Names and Identifiers

-

- Butanedioic acid, methyl-, 1-methyl ester, (R)-

- (R)-1-Methoxy-2-methylbutanedioicacid

- Butanedioic acid, 2-methyl-, 1-methyl ester, (2R)-

- G67304

- SCHEMBL2577494

- DS-019043

- (R)-4-Methoxy-3-methyl-4-oxobutanoic acid

- 83509-04-0

-

- Inchi: InChI=1S/C6H10O4/c1-4(3-5(7)8)6(9)10-2/h4H,3H2,1-2H3,(H,7,8)/t4-/m1/s1

- InChI Key: QEZMQNIFDRNSJZ-SCSAIBSYSA-N

Computed Properties

- Exact Mass: 146.05790880Da

- Monoisotopic Mass: 146.05790880Da

- Isotope Atom Count: 0

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 4

- Heavy Atom Count: 10

- Rotatable Bond Count: 4

- Complexity: 141

- Covalently-Bonded Unit Count: 1

- Defined Atom Stereocenter Count: 1

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 0.1

- Topological Polar Surface Area: 63.6Ų

Butanedioic acid, methyl-, 1-methyl ester, (R)- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A401556-100mg |

(R)-4-Methoxy-3-methyl-4-oxobutanoic acid |

83509-04-0 | 97% | 100mg |

$229.0 | 2023-01-26 | |

| Ambeed | A401556-50mg |

(R)-4-Methoxy-3-methyl-4-oxobutanoic acid |

83509-04-0 | 97% | 50mg |

$143.0 | 2023-01-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1539076-100mg |

(R)-4-methoxy-3-methyl-4-oxobutanoate |

83509-04-0 | 98% | 100mg |

¥2284.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1539076-50mg |

(R)-4-methoxy-3-methyl-4-oxobutanoate |

83509-04-0 | 98% | 50mg |

¥1428.00 | 2024-07-28 |

Butanedioic acid, methyl-, 1-methyl ester, (R)- Related Literature

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

Additional information on Butanedioic acid, methyl-, 1-methyl ester, (R)-

Butanedioic acid, methyl-, 1-methyl ester, (R)- (CAS No. 83509-04-0): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

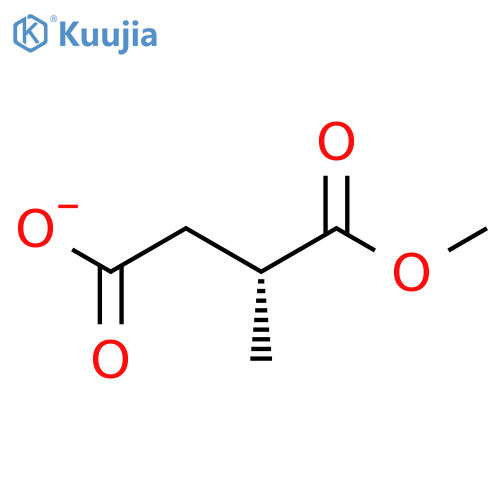

The compound Butanedioic acid, methyl-, 1-methyl ester, (R)-, identified by its CAS number 83509-04-0, represents a fascinating molecule with significant implications in the realms of chemical synthesis and pharmaceutical innovation. This chiral ester, derived from butanedioic acid (also known as succinic acid), has garnered attention due to its unique structural properties and potential applications in drug development and material science. The (R)-configuration specifically denotes its stereochemical orientation, which is a critical factor in determining its biological activity and interactions with other molecules.

In recent years, the demand for enantiomerically pure compounds has surged, driven by the need for more effective and selective pharmaceutical agents. The (R)-isomer of Butanedioic acid, methyl-, 1-methyl ester stands out as a valuable building block in the synthesis of complex molecules. Its ability to serve as a precursor in the preparation of chiral drugs has made it a subject of intense research interest. The compound’s molecular structure, featuring a carboxylate group and an ester functionality, allows for versatile chemical transformations, making it a versatile tool in organic synthesis.

One of the most compelling aspects of this compound is its role in the development of novel therapeutic agents. Researchers have been exploring its potential as an intermediate in the synthesis of non-proteinogenic amino acids and peptidomimetics. These derivatives are particularly valuable in creating drugs that target specific biological pathways with high precision. For instance, modifications of the (R)-configured Butanedioic acid, methyl-, 1-methyl ester have been investigated for their ability to modulate enzyme activity and receptor binding affinity, which are crucial parameters in drug design.

The pharmaceutical industry has been increasingly leveraging chiral auxiliaries and ligands to enhance the efficacy and safety of medications. The (R)-isomer of Butanedioic acid, methyl-, 1-methyl ester has shown promise in this context. Its stereochemistry influences how it interacts with biological targets, often leading to improved pharmacokinetic profiles. This has prompted researchers to develop innovative synthetic routes that yield high enantiomeric purity, ensuring that the final drug product exhibits the desired therapeutic effects without unwanted side reactions.

Advances in spectroscopic techniques have also contributed to a deeper understanding of the structural and dynamic properties of this compound. NMR spectroscopy, for example, has been instrumental in elucidating its conformational preferences and intermolecular interactions. These insights are invaluable for optimizing synthetic strategies and predicting biological behavior. Additionally, computational methods such as molecular dynamics simulations have enabled researchers to model the compound’s behavior under various conditions, further aiding in the design of effective pharmaceutical interventions.

The versatility of Butanedioic acid, methyl-, 1-methyl ester, (R)- extends beyond pharmaceutical applications. In material science, this compound has been explored for its potential use in polymer chemistry and nanotechnology. Its ability to form stable esters and participate in condensation reactions makes it a suitable candidate for developing novel polymers with tailored properties. These materials could find applications in coatings, adhesives, and even biodegradable plastics, aligning with global efforts towards sustainable chemistry.

The synthesis of enantiomerically pure compounds like Butanedioic acid, methyl-, 1-methyl ester, (R)- often involves sophisticated catalytic processes. Asymmetric hydrogenation and resolution techniques are commonly employed to achieve high levels of enantiomeric purity. These methods not only highlight the advancements in synthetic chemistry but also underscore the importance of precision in molecular construction. The growing emphasis on green chemistry principles has further driven innovation in these areas, with researchers seeking environmentally benign synthetic routes that minimize waste and energy consumption.

Future research directions for Butanedioic acid, methyl-, 1-methyl ester, (R)- may include exploring its role in drug delivery systems. Nanoparticle formulations encapsulating this compound could enhance drug solubility and bioavailability while reducing toxicity. Such innovations could revolutionize how medications are administered and improve patient outcomes across various therapeutic areas. Moreover, interdisciplinary collaborations between chemists、biologists、and pharmacologists will be essential to fully harness the potential of this versatile molecule.

In conclusion,Butanedioic acid, methyl-, 1-methyl ester, particularly its (R)-isomer identified by CAS number 83509-04-0, represents a cornerstone in modern chemical research with far-reaching implications for pharmaceuticals and materials science. Its unique structural features、functionalities、and stereochemical properties make it an indispensable tool for synthetic chemists。As research continues to uncover new applications,this compound is poised to play an increasingly pivotal role in shaping the future of medicine。The ongoing exploration of its derivatives、synthetic pathways,and biological interactions underscores its significance as a fundamental building block。By leveraging cutting-edge technologies,scientists can unlock even greater potential from this remarkable molecule,leading to breakthroughs that benefit society at large。

83509-04-0 (Butanedioic acid, methyl-, 1-methyl ester, (R)-) Related Products

- 10250-63-2(Ethyl 1-Methyl-3-phenylpyrazole-5-carboxylate)

- 1181691-47-3(1-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylethan-1-one)

- 1537039-18-1(1-(2,6-dimethylphenyl)pyrrolidin-2-ylmethanamine)

- 2034543-12-7(1-(4-bromothiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine)

- 2227912-04-9((1S)-2-amino-1-(3-bromopyridin-4-yl)ethan-1-ol)

- 2097951-96-5((1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl)methanol)

- 2098132-51-3(methyl 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbimidate)

- 2649072-84-2(Ethyl 5-(aminomethyl)-5-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate)

- 2227976-08-9(tert-butyl (1S,4R)-5-(2-amino-3-hydroxy-2-methylpropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 3026-59-3(4-Amino-1-phenylpyrrolidin-2-one)